1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione
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Overview
Description
1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce oxygen-containing functional groups, while reduction may lead to the formation of reduced derivatives.
Scientific Research Applications
1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione has several scientific research applications:
Medicinal Chemistry: Compounds in the pyrido[2,3-d]pyrimidine family have shown potential as antiproliferative agents, protein tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors
Biology: The compound can be used in biological studies to investigate its effects on various cellular pathways and targets.
Materials Science: Due to its unique structure, the compound may have applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones:
Uniqueness
1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is unique due to its specific substitution pattern and the presence of three phenyl groups
Properties
CAS No. |
183728-83-8 |
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Molecular Formula |
C25H17N3O3 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1,3,7-triphenyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C25H17N3O3/c29-21-16-20(17-10-4-1-5-11-17)26-23-22(21)24(30)28(19-14-8-3-9-15-19)25(31)27(23)18-12-6-2-7-13-18/h1-16H,(H,26,29) |
InChI Key |
DUMZNXSNVDZIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N(C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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